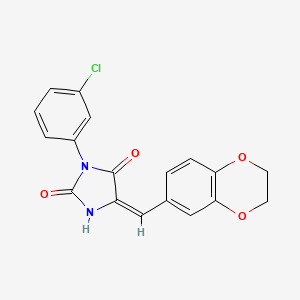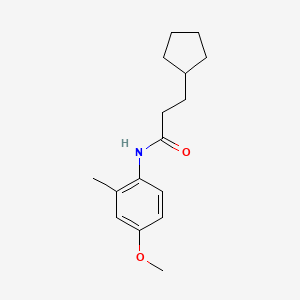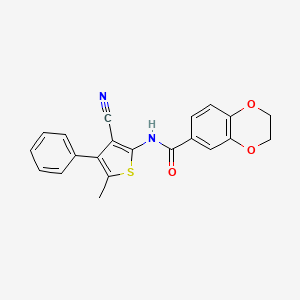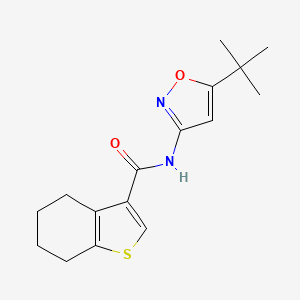![molecular formula C18H16N4O6S B4722594 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
描述
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MI-77301 and is known for its ability to inhibit the activity of the p53-MDM2 interaction, which is a crucial pathway in cancer development.
作用机制
The mechanism of action of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves the inhibition of the p53-MDM2 interaction. The p53 protein is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. The MDM2 protein is a negative regulator of p53 and promotes its degradation. MI-77301 binds to the MDM2 protein and prevents it from binding to the p53 protein, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide are primarily related to its ability to inhibit the p53-MDM2 interaction. This inhibition leads to the activation of the p53 protein, which plays a crucial role in regulating cell growth and preventing the development of cancer. The activation of p53 leads to the induction of apoptosis in cancer cells, which is a process of programmed cell death. Additionally, MI-77301 has been shown to have anti-tumor activity in various preclinical studies.
实验室实验的优点和局限性
One of the primary advantages of using 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in lab experiments is its ability to inhibit the p53-MDM2 interaction. This inhibition can lead to the activation of the p53 protein, which plays a crucial role in regulating cell growth and preventing the development of cancer. Additionally, MI-77301 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
One of the limitations of using MI-77301 in lab experiments is its complex synthesis process. Additionally, this compound is relatively new, and there is limited information available on its potential side effects and toxicity.
未来方向
There are several future directions for the research and development of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Some of these directions include:
1. Further evaluation of MI-77301 in clinical trials as a potential cancer treatment.
2. Investigation of the potential side effects and toxicity of MI-77301.
3. Development of new synthesis methods for MI-77301 to simplify its production and reduce costs.
4. Evaluation of the potential use of MI-77301 in combination with other cancer treatments to enhance its efficacy.
5. Investigation of the potential use of MI-77301 in other research fields, such as neurodegenerative diseases.
科学研究应用
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several potential scientific research applications. One of the primary applications of this compound is in cancer research. MI-77301 is known for its ability to inhibit the p53-MDM2 interaction, which is a crucial pathway in cancer development. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
属性
IUPAC Name |
4-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-11-3-4-13(10-16(11)22(24)25)18(23)19-14-5-7-15(8-6-14)29(26,27)21-17-9-12(2)28-20-17/h3-10H,1-2H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGIOMNORBLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)

![1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4722541.png)
![7-[(4,6-dimethyl-2-pyrimidinyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722549.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4722556.png)
![1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4722560.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)

![7-(3,5-dichlorophenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4722571.png)

![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)
